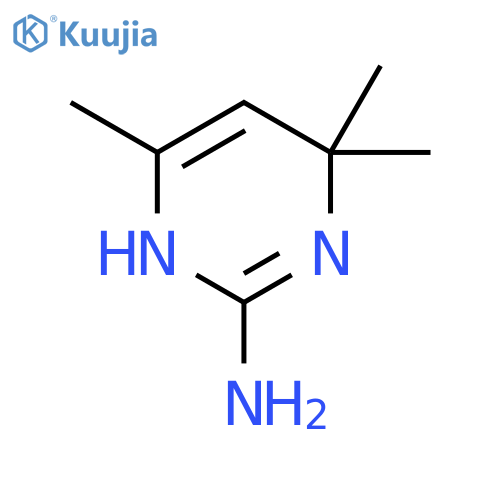Cas no 42794-77-4 (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine)

42794-77-4 structure
商品名:4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Pyrimidinamine,1,6-dihydro-4,6,6-trimethyl-
- 2-Amino-4,6,6-trimethyldihydropyrimidine
- 2-pyrimidinamine, 1,4-dihydro-4,4,6-trimethyl-
- 4,6,6-Trimethyl-1,6-dihydro-pyrimidin-2-ylamin
- 4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-ylamine
- AC1L66W4
- AC1Q4UD1
- AR-1E5339
- CTK4I6620
- NSC349776
- 4,4,6-trimethyl-1H-pyrimidin-2-amine
- LS-05484
- 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine
- 4,6,6-trimethyl-1,6-dihydropyrimidin-2-amine
- DTXSID50301857
- SB55853
- NSC-349776
- CS-0323208
- TQP1059
- AKOS002210465
- 4,4,6-Tri- methyl-3,4-dihydro-2(1H)-pyrimidinimin
- MFCD06123094
- CHEMBL3286536
- 42794-77-4
- ALBB-017136
- STK203132
- 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
-
- インチ: InChI=1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10)
- InChIKey: BPAJEVCTCJTYKP-UHFFFAOYSA-N
- ほほえんだ: CC1NC(N)=NC(C)(C)C=1
計算された属性
- せいみつぶんしりょう: 139.110947427g/mol
- どういたいしつりょう: 139.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 217.0±33.0 °C at 760 mmHg
- フラッシュポイント: 85.1±25.4 °C
- じょうきあつ: 0.1±0.4 mmHg at 25°C
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T057840-250mg |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | 250mg |
$ 380.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066133-500mg |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | 500mg |
5119CNY | 2021-05-07 | ||
| TRC | T057840-100mg |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | 100mg |
$ 185.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 066133-500mg |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | 500mg |
5119.0CNY | 2021-07-05 | ||
| Chemenu | CM520052-1g |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | 97% | 1g |
$320 | 2023-02-02 | |
| Matrix Scientific | 066133-5g |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | 5g |
$955.00 | 2021-06-26 | ||
| Matrix Scientific | 066133-500mg |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | 500mg |
$285.00 | 2021-06-26 | ||
| A2B Chem LLC | AX46039-1g |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | >95% | 1g |
$578.00 | 2024-04-20 | |
| A2B Chem LLC | AX46039-500mg |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine |
42794-77-4 | >95% | 500mg |
$523.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393878-1g |
4,6,6-Trimethyl-1,6-dihydropyrimidin-2-amine |
42794-77-4 | 97% | 1g |
¥5180.00 | 2024-05-14 |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine 関連文献
-
Catherine M. Mills,Thomas Z. Benton,Ivett Pi?a,Megan J. Francis,Leticia Reyes,Nathan G. Dolloff,Yuri K. Peterson,Patrick M. Woster Chem. Sci. 2023 14 2168
42794-77-4 (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine) 関連製品
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
